Terbucromil vs. Sodium Cromoglycate: Quantitative Inhibition of Human BSEP Transporter
Terbucromil exhibits measurable inhibition of the human Bile Salt Export Pump (BSEP, ABCB11) with an IC50 of 10,000 nM (10 µM), as determined in an ATP-dependent vesicular transport assay using baculovirus-transfected Sf21 cell membranes [1]. By comparison, sodium cromoglycate (disodium cromoglycate) has been evaluated in parallel BSEP inhibition screens and demonstrated no significant inhibition (>100 µM) or was inactive in this assay system [2]. This differential BSEP interaction profile constitutes a quantifiable point of pharmacological divergence between two compounds that are otherwise both classified as cromone mast cell stabilizers.
| Evidence Dimension | Human BSEP (ABCB11) transporter inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 10,000 nM (10 µM) |
| Comparator Or Baseline | Sodium cromoglycate: IC50 >100 µM (no significant inhibition) |
| Quantified Difference | Terbucromil shows at least 10-fold greater BSEP inhibition potency |
| Conditions | ATP-dependent [3H]-taurocholate transport assay; baculovirus-transfected Sf21 cell membrane vesicles expressing human BSEP |
Why This Matters
This difference in BSEP interaction is relevant for researchers evaluating hepatobiliary disposition, drug-drug interaction liability, or using Terbucromil as a tool compound to probe BSEP-mediated transport; substituting cromoglycate would eliminate this pharmacological endpoint.
- [1] BindingDB. BDBM50238655: Terbucromil binding to human Bile Salt Export Pump (BSEP). IC50: 1.00E+4 nM. Assay Description: Inhibition of human BSEP expressed in baculovirus transfected fall armyworm Sf21 cell membranes vesicles assessed as reduction in ATP-dependent [3H]-taurocholate transport. View Source
- [2] Morgan RE, van Staden CJ, Chen Y, et al. A multifactorial approach to hepatobiliary transporter assessment enables improved therapeutic compound development. Toxicological Sciences. 2013;136(1):216-241. View Source
